transcription factor HNF-4
Description
Properties
CAS No. |
135845-90-8 |
|---|---|
Molecular Formula |
C9H6N2OS |
Synonyms |
transcription factor HNF-4 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Disorders
HNF-4α is intimately linked to metabolic diseases, particularly Maturity-Onset Diabetes of the Young (MODY1). Mutations in the HNF4A gene can lead to impaired glucose-stimulated insulin secretion and hyperglycemia. Research has shown that HNF-4α regulates genes involved in glucose homeostasis, making it a target for therapeutic interventions in diabetes management .
Case Study: MODY1
- Objective : To understand the role of HNF4A mutations in MODY1.
- Findings : Drosophila models with HNF4 mutations exhibited glucose intolerance and defects in insulin secretion, mirroring human MODY1 symptoms. This suggests that insights gained from Drosophila can inform mammalian studies on diabetes .
| Mutation Type | Effect on Function | Associated Condition |
|---|---|---|
| Point mutations | Reduced transactivation | MODY1 |
| Deletions | Loss of function | Hyperinsulinemic hypoglycemia |
Cancer Research
HNF-4α has been implicated in various cancers, including cervical cancer. Studies indicate that it regulates tumor proliferation through pathways such as Wnt/beta-Catenin signaling. Understanding its role can lead to novel cancer therapies targeting HNF-4α pathways .
Case Study: Cervical Cancer
- Objective : Investigate HNF-4α's role in cervical cancer proliferation.
- Findings : HNF-4α was shown to promote tumor growth by modulating Wnt signaling pathways, indicating its potential as a therapeutic target .
Gastrointestinal Disorders
In the gastrointestinal tract, HNF-4α is essential for intestinal maturation and regeneration. Dysregulation can lead to chronic inflammatory states and other gastrointestinal disorders . Research indicates that manipulating HNF-4α expression may provide therapeutic avenues for conditions like inflammatory bowel disease.
Case Study: Intestinal Regeneration
- Objective : Explore HNF-4α's role in intestinal health.
- Findings : Studies demonstrated that HNF-4α influences stem cell renewal and differentiation in intestinal epithelium, highlighting its importance in maintaining gut health .
Structural Insights and Mechanisms
Recent studies have elucidated the structural biology of HNF-4α, revealing how it binds DNA and interacts with other transcription factors. Understanding these mechanisms is crucial for developing targeted therapies that modulate its activity .
| Domain | Function |
|---|---|
| DNA Binding Domain | Binds specific DNA sequences to regulate gene expression |
| Ligand Binding Domain | Interacts with ligands to modulate transcriptional activity |
Comparison with Similar Compounds
HNF-4 vs. Sp1
- Binding Motifs :
- Interaction :
- Functional Outcome :
HNF-4 vs. NF-Y
- Binding Motifs :
- Interaction :
- Functional Outcome :
HNF-4 vs. C/EBPα
HNF-4 vs. HNF-1α
- Binding Motifs :
- Interaction :
- Disease Link :
HNF-4 vs. USF
- Binding Motifs :
- Interaction :
- Functional Outcome :
Structural and Functional Distinctions
Structural Features
Regulatory Mechanisms
- Post-Translational Modifications :
- Glucose Sensitivity :
Disease Associations
Preparation Methods
Bacterial Expression and Plasmid Construction
Recombinant HNF-4 has been successfully expressed in Escherichia coli using the pThioC vector system. The cDNA encoding HNF-4α was amplified via PCR with primers introducing a hexahistidine (His6) tag at the N-terminus. The construct was cloned into BamHI- and EcoRI-digested pThioC, transformed into E. coli BL21 (DE3) cells, and induced with 0.5 mM isopropylthiogalactoside (IPTG). Post-induction, cells were lysed via freeze-thaw cycles in a buffer containing 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Triton X-100, and 10 mM β-mercaptoethanol.
Table 1: Key Components of Bacterial Lysis Buffer
| Component | Concentration | Role |
|---|---|---|
| Tris-HCl (pH 7.5) | 25 mM | pH stabilization |
| NaCl | 100 mM | Ionic strength modulation |
| Triton X-100 | 0.1% | Membrane solubilization |
| Phenylmethylsulfonyl fluoride (PMSF) | 0.1 mM | Protease inhibition |
| β-mercaptoethanol | 10 mM | Reducing agent |
Mammalian Cell Culture Systems
In human cell lines like HCT116, tetracycline-inducible systems enable isoform-specific HNF-4 expression. For instance, HNF-4α1 and α2 exhibit superior transcriptional activity compared to α4–α6 isoforms. Cells are lysed using buffers supplemented with 1% Triton X-100, 150 mM NaCl, and protease inhibitors, followed by sonication and centrifugation at 12,000 × g to clarify extracts.
Purification Techniques for HNF-4
Affinity Chromatography
Recombinant HNF-4 from bacterial lysates was purified using heparin-agarose and nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The lysate was loaded onto a heparin-agarose column equilibrated with lysis buffer, and bound proteins were eluted with 600 mM NaCl. The eluate was incubated with Ni-NTA beads to capture His6-tagged HNF-4, followed by washing with 20 mM imidazole and elution with 250 mM imidazole.
Table 2: Heparin-Agarose Elution Buffer Composition
| Component | Concentration | Role |
|---|---|---|
| Tris-HCl (pH 7.4) | 25 mM | pH stabilization |
| NaCl | 600 mM | High-salt elution |
| Glycerol | 10% | Protein stabilization |
| PMSF | 0.1 mM | Protease inhibition |
| β-mercaptoethanol | 10 mM | Reducing agent |
Size-Exclusion Chromatography
Further purification was achieved using Superdex 200 gel filtration, resolving HNF-4 into monomeric and dimeric forms. The DBD-LBD fragment (residues 1–374) eluted at a molecular weight consistent with a homodimer.
Preparation of Nuclear Extracts Containing Endogenous HNF-4
Rat liver nuclear extracts were prepared by homogenizing tissue in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl), followed by centrifugation at 3,000 × g to pellet nuclei. Nuclei were lysed in high-salt buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA), and supernatants were dialyzed against 25 mM HEPES (pH 7.4), 25 mM KCl, 6 mM MgCl2, and 3% glycerol.
Quality Control and Functional Validation
Electrophoretic Mobility Shift Assay (EMSA)
HNF-4 binding to DR1 elements was validated using 32P-labeled oligonucleotides. Recombinant HNF-4 (50 ng) was incubated with 10 fmol of probe in 20 μL reactions, resolved on 5% polyacrylamide gels, and visualized via autoradiography.
ELISA Quantification
Commercial ELISA kits (e.g., Abcam ab210581) quantify HNF-4α in cell extracts using a capture antibody against residues 1–100 and a detector antibody against residues 300–400. The assay detects HNF-4α at concentrations as low as 0.1 ng/mL, with intra- and inter-assay CVs of <10%.
Table 3: ELISA Kit Performance Metrics
| Parameter | Value |
|---|---|
| Detection Range | 0.1–10 ng/mL |
| Intra-Assay Precision | 6.2% CV |
| Inter-Assay Precision | 8.7% CV |
| Recovery in Spiked Samples | 92–108% |
Challenges and Optimizations
Q & A
What experimental models and methodologies are used to study HNF-4α transcriptional activity?
HNF-4α transcriptional activity is commonly assessed using reporter gene assays (e.g., pHNF-4-TA-Luc plasmids), which measure promoter-driven luciferase activity in hepatoma cell lines like HepG2 . Knockout mouse models are critical for studying developmental roles, as HNF-4α deletion disrupts hepatocyte differentiation and intestinal homeostasis . In vitro transcription systems with purified coactivators (e.g., TRAP/SMCC/Mediator) and chromatin templates are used to dissect molecular mechanisms .
How does HNF-4α coordinate with other transcription factors to regulate tissue-specific gene expression?
HNF-4α interacts with HNF-1α , PDX-1 , and HNF-6 to maintain pancreatic β-cell function and hepatic gene regulation. For example, PDX-1 binds the HNF-4α P2 promoter to drive its expression in β-cells, linking MODY1 (maturity-onset diabetes of the young) mutations to insulin secretion defects . In liver, HNF-4α synergizes with NF-Y to activate coagulation factor X (FX) promoters . Methodologies include co-transfection assays , siRNA knockdown , and chromatin immunoprecipitation (ChIP) to map cooperative binding .
What are the implications of HNF-4α mutations in monogenic diabetes (MODY1) and hematological disorders?
MODY1-linked mutations (e.g., -146T-C in the P2 promoter) disrupt PDX-1 binding, reducing HNF-4α expression and impairing insulin secretion . In hematology, HNF-4α dysregulation alters coagulation factor expression (e.g., Factor VII, FX) and erythrocytosis via EPO regulation . Researchers use genetic screening , promoter-reporter assays , and coagulation assays in knockout models to validate pathogenicity .
How does HNF-4α regulate the Wnt/β-catenin pathway in intestinal epithelium homeostasis?
HNF-4α suppresses Wnt/β-catenin signaling to balance intestinal crypt proliferation and differentiation. Its loss in adult mice increases crypt proliferation and upregulates Wnt targets (e.g., c-Myc), destabilizing cell junctions and barrier function . Methodologies include tamoxifen-inducible Cre-loxP systems for conditional knockout and luciferase reporters to assess Wnt activity .
What coactivators and post-translational modifications modulate HNF-4α transcriptional activity?
HNF-4α recruits CBP (CREB-binding protein) and TRAP/SMCC/Mediator to enhance transcription. CBP binds HNF-4α’s AF-1 and AF-2 domains, enabling ligand-independent activation . Phosphorylation regulates HNF-4α stability and DNA binding, as shown via phospho-specific antibodies and mutagenesis . In vitro reconstitution assays and ChIP map coactivator dependencies .
How is HNF-4α expression transcriptionally regulated across tissues?
The human HNF-4α promoter contains binding sites for HNF-1α , GATA-6 , and HNF-6 , with tissue-specific activation. In hepatocytes, HNF-1α and HNF-6 synergize to drive expression, while COUP-TFII represses it via a retinoic acid response element (DR-1) absent in mice . Retinoic acid upregulates HNF-4α in vivo, studied via reporter assays and DNase footprinting .
What role does HNF-4α play in lipid metabolism and apolipoprotein regulation?
HNF-4α directly activates apolipoprotein genes (e.g., ApoCIII, ApoA1) and modulates lipid metabolism by influencing villus epithelial cell lipid profiles . Metabolome analysis (e.g., NMR spectroscopy) and transcriptome profiling in intestinal crypt-villus systems reveal its role in lipid carbon chain regulation .
What methodologies identify HNF-4α DNA-binding specificity and promoter interactions?
Electrophoretic mobility shift assays (EMSAs) and methylation interference assays map HNF-4α binding to DR1 elements (5’-RG(G/T)TCA) . DNase I footprinting and gel shift competition assays distinguish HNF-4α from other nuclear receptors (e.g., PPAR:RXR) at overlapping sites .
How does HNF-4α contribute to hepatocyte differentiation and liver morphogenesis?
HNF-4α knockout mice lack functional hepatocytes, demonstrating its necessity for liver development . It drives epithelial-mesenchymal transition (EMT) in fibroblasts and regulates 40% of hepatic genes, including drug metabolism enzymes . RNA-seq and ChIP-seq in embryonic liver models identify target gene networks .
What advanced techniques study HNF-4α’s role in viral gene regulation (e.g., hepatitis B virus)?
HNF-4α binds the hepatitis B virus (HBV) core upstream regulatory sequence (CURS), enhancing pregenomic RNA (pgRNA) synthesis. Promoter deletion/mutation assays and overexpression studies in HepG2 cells quantify HNF-4α’s effect on viral transcription .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
